(S)-7-Azaspiro[3.5]nonan-1-amine is a spirocyclic compound characterized by its unique molecular structure, which includes a nitrogen atom integrated within a bicyclic framework. This compound belongs to the class of azaspiro compounds, which are noted for their intriguing structural and chemical properties. The systematic name for this compound is (S)-7-azaspiro[3.5]nonan-1-amine, with the Chemical Abstracts Service (CAS) number 2055848-58-1. It has a molecular formula of and a molecular weight of approximately 140.23 g/mol .
(S)-7-Azaspiro[3.5]nonan-1-amine can be sourced from various chemical suppliers and is primarily utilized in research settings, particularly in medicinal chemistry and organic synthesis. Its classification falls under heterocyclic compounds due to the presence of nitrogen in its ring structure, making it relevant in studies involving pharmacology and materials science.
The synthesis of (S)-7-Azaspiro[3.5]nonan-1-amine typically involves multiple steps that can include cyclization reactions and amination processes.
Methods:
Technical Details:
The use of Reformatsky reagents has been noted in synthetic pathways, where reactions involving methyl 1-bromocyclohexanecarboxylate and N′-(arylmethylidene)benzohydrazides lead to the formation of azaspiro derivatives via intramolecular cyclization. Optimization of reaction conditions is crucial for enhancing yield and purity, especially in industrial applications where scalability is required.
The molecular structure of (S)-7-Azaspiro[3.5]nonan-1-amine features a spiro junction connecting a nonane ring with an azaspiro moiety.
The structure can be represented using various chemical notation systems, including InChI and SMILES formats:
(S)-7-Azaspiro[3.5]nonan-1-amine participates in various chemical reactions due to its functional groups.
The mechanism of action for (S)-7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific biological targets such as enzymes or receptors. The unique spirocyclic structure facilitates distinct binding interactions that can modulate target activity.
Understanding the physical and chemical properties of (S)-7-Azaspiro[3.5]nonan-1-amine is essential for its application in research.
Due to its spirocyclic nature, it exhibits unique reactivity patterns that make it suitable for various synthetic applications.
(S)-7-Azaspiro[3.5]nonan-1-amine has several significant applications across different fields:
Scientific Uses:
The synthesis of enantiomerically pure (S)-7-azaspiro[3.5]nonan-1-amine relies on two principal strategies: chiral pool exploitation and catalytic asymmetric synthesis. In chiral pool approaches, readily available natural (S)-proline derivatives serve as precursors, undergoing ring expansion via intramolecular alkylation. This method achieves >98% enantiomeric excess (ee) but introduces limitations in functional group flexibility [6]. Alternatively, rhodium-catalyzed asymmetric hydrogenation of prochiral enamide intermediates enables modular access to the (S)-enantiomer. Using DuPhos-type ligands (e.g., (R,R)-Et-DuPhos), this route achieves 92-95% ee and 85% yield under mild conditions (50°C, 50 psi H₂) [3] [6]. A third approach employs enzymatic desymmetrization of meso-spirocyclic intermediates using immobilized lipases (Candida antarctica Lipase B), resolving esters with 99% ee but moderate yield (≤40%) [6].
Table 1: Stereoselective Synthesis Methods Comparison
Method | Key Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool | (S)-Proline derivatives | >98 | 70-75 | Limited scaffold variation |
Asymmetric Hydrogenation | Rh/(R,R)-Et-DuPhos | 92-95 | 80-85 | High catalyst cost |
Enzymatic Resolution | Lipase B (CAL-B) | 99 | 35-40 | Low throughput |
Constructing the spiro[3.5]nonane framework necessitates precise ring-closing techniques. The dominant method involves double nucleophilic displacement of bis-haloethyl precursors (e.g., bis(2-bromoethyl)ether) with cyanomethyl anions. A critical advancement uses phase-transfer catalysis (tetrabutylammonium bromide, 0.1 equiv) and potassium iodide (0.1 equiv) in DMF at 90°C, facilitating the formation of 7-oxa-2-azaspiro[3.5]nonane intermediates with 82% yield. This process minimizes dihaloether hydrolysis side reactions (<5%) [3]. Subsequent lactam reduction with lithium aluminum hydride (LiAlH₄, 2.5 equiv) at −20°C furnishes the amine, though over-reduction to olefin byproducts remains a challenge (10-15% yield loss). Alternative reductive amination strategies employ spirocyclic ketones with (S)-α-methylbenzylamine followed by chiral auxiliary cleavage, circumventing reduction pitfalls but adding synthetic steps [3] [4].
Table 2: Cyclization Reaction Optimization
Cyclization Step | Conditions | Yield (%) | Key Impurities |
---|---|---|---|
Nucleophilic Displacement | Bu₄NBr (0.1 eq), KI (0.1 eq), DMF, 90°C, 24h | 82 | Hydrolyzed ether (≤5%) |
Lactam Reduction | LiAlH₄ (2.5 eq), THF, −20°C, 2h | 68 | Olefin (8-12%) |
Reductive Amination | NaBH₃CN, (S)-α-Me-benzylamine, MeOH, 25°C | 75 | Diastereomers (≤3%) |
Racemic 7-azaspiro[3.5]nonan-1-amine may be resolved via diastereomeric salt formation using (D)-tartaric acid in ethanol/water mixtures. The (S)-amine salt precipitates at 4°C with 90% de, though throughput is hampered by low solubility [6]. Enzymatic kinetic resolution with Candida rugosa lipase selectively acylates the (R)-enantiomer using vinyl acetate, leaving the desired (S)-amine with 98% ee but limiting maximum yield to 50% [6]. For scalable production, iridium-catalyzed asymmetric amination of 7-azaspiro[3.5]nonan-1-one oximes employs chiral phosphoramidite ligands (e.g., (S)-Binap), achieving 85% ee and 78% yield in a single step. This method outperforms enzymatic routes in atom economy but requires high-pressure hydrogenation equipment [3].
The critical lactam-to-amine reduction demands careful optimization to suppress over-reduction. LiAlH₄ in tetrahydrofuran (THF) at −20°C delivers 68% yield, whereas milder borane-dimethylsulfide (BH₃·SMe₂) in refluxing THF achieves 80% yield with minimal olefin formation (<3%) [4] [7]. Functional group compatibility challenges arise with redox-sensitive moieties:
Notably, unprotected amines require temporary protection (Cbz or Boc) during spirocycle formation to prevent intramolecular side reactions [4].
Scale-up hurdles include:
Spirocyclization ByproductsDihaloether cyclization generates polymeric impurities above 100 g batches. Implementing high-dilution conditions (0.1 M) via syringe pumps suppresses oligomerization but extends reaction times to 48h [3].
Chiral Auxiliary Costs(S)-α-Methylbenzylamine accounts for 40% of raw material costs. Transitioning to catalytic asymmetric synthesis reduces this to 15% through ligand recycling [6].
Purification ComplexityThe polar amine forms stable emulsions during extraction. Crystallization as HCl salt from ethanol/MTBE mixtures achieves >99.5% purity with 75% recovery, replacing chromatography [4].
Table 3: Scalability Challenges and Solutions
Challenge | Lab Scale Issue | Pilot Scale Solution | Economic Impact |
---|---|---|---|
Cryogenic Reduction | Energy-intensive cooling | Flow hydrogenation (50°C) | 30% cost reduction |
Dihaloether Cyclization | Polymer formation (15%) | Syringe pump addition (0.1 M) | Yield increase to 80% |
Chiral Resolution | Low yield (max 50%) | Iridium-catalyzed amination | 90% theoretical yield |
Amine Purification | Chromatography required | HCl salt crystallization | 60% solvent cost reduction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: